Belophor
Description
Belophor (C₁₅H₁₃ClN₂O₃S) is a derivative of 4,4´-bis-(4˝-diethanolamino-6˝-(n-sulfanilamino)-symmetrical triazin-2˝-ylamino)-stilbene-2,2´-disulfonic acid, primarily used as an optical bleaching agent in industrial applications such as textile, paper, and plastic processing . Its efficacy is attributed to a quantum yield of fluorescence of ~90%, enabling efficient photon emission upon UV light absorption . This compound is typically commercialized as a 20% aqueous solution (this compound-OB-liquid), with production quality heavily dependent on crystallization parameters, including temperature, stirring speed, and impurity control . Key challenges in its synthesis include minimizing chloride impurities (<1%) and optimizing crystal size (30–45 mm) to reduce filtration losses .
Properties
IUPAC Name |
sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)22(19,20)21;/h1-8H,9-10H2,(H,19,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBDQZLUSJKOW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184312 | |
| Record name | Belophor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3021-22-5 | |
| Record name | Belophor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belophor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Belophor typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity. The industrial methods often involve advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Belophor undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Conditions may include the use of palladium catalysts under hydrogen gas.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Belophor has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Belophor exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of this compound and Analogues
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Patent Count | Literature Count | InChIKey |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₃ClN₂O₃S | 336.03354 | 15 | 18 | XWBCFSPHSFEACS-UHFFFAOYSA-N |
| 2-Chloro-4-nitrobenzamide | C₇H₅ClN₂O₃ | 304.06146 | 3 | 12 | XYXVAIJEBDFXQB-UHFFFAOYSA-N |
| Brn 5097991 | C₁₄H₁₂ClN₃O₂S | 321.04121 | 0 | 8 | N/A |
Data sourced from PubChemLite .
Key structural distinctions include:
Optical Bleaching Efficiency :
- This compound achieves a quantum yield of 90%, outperforming analogues like 2-chloro-4-nitrobenzamide (quantum yield ~70–80%) due to its extended conjugation system .
- Thermal Stability : this compound retains efficacy at 60°C, whereas analogues degrade above 50°C, limiting their use in high-temperature processes .
Table 2: Production Parameters and Impurity Profiles
| Parameter | This compound | 2-Chloro-4-nitrobenzamide |
|---|---|---|
| Optimal Temperature | 60°C | 45–50°C |
| Stirring Speed | 80 → 40 rev/min | 60 rev/min |
| Chloride Impurity | 0.8–0.9% | 1.5–2.0% |
| Crystal Size | 30–45 mm | 20–30 mm |
| Filtration Loss | 0.5–1.0% | 2.0–3.5% |
Data derived from crystallization studies .
Commercial and Patent Landscape
- This compound : Dominates with 15 patents, focusing on crystallization optimization and impurity reduction .
- Analogues: Limited commercial adoption due to higher impurity levels (e.g., 2-chloro-4-nitrobenzamide’s 1.5–2.0% chloride) and smaller crystal sizes, increasing production costs .
Research Findings and Innovations
- Crystallization Kinetics: this compound’s crystal growth rate peaks at Reynolds number 1600, yielding uniform crystals (43–45 mm) with minimal fines .
- Oxidizing Agent : A 1:3 hydrochloric-acetic acid mixture reduces chloride impurities to 0.8%, a critical advantage over analogues using nitric acid .
- Process Scalability : Industrial trials confirm a 45 g/dm³ yield of this compound acid form, surpassing benchmarks for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
